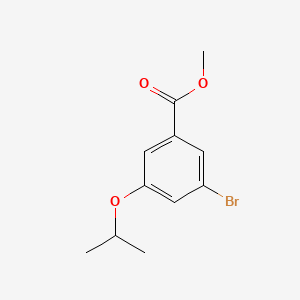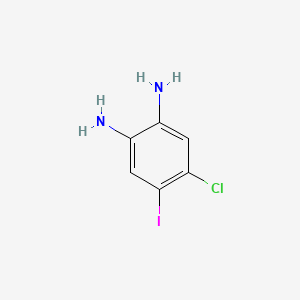
4-Chloro-5-iodobenzene-1,2-diamine
Übersicht
Beschreibung
4-Chloro-5-iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6ClIN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Chloro-5-iodobenzene-1,2-diamine involves several steps. One method involves the use of potassium hydroxide in ethanol and water under reflux conditions . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The InChI code for 4-Chloro-5-iodobenzene-1,2-diamine is 1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 .Chemical Reactions Analysis
4-Chloro-5-iodobenzene-1,2-diamine can participate in various chemical reactions. For instance, it can be used in C-C coupling reactions . It can also undergo oxidative C-H amination of N″-aryl-N′-tosyl/N′-methylsulfonylamidines and N,N′-bis(aryl)amidines in the presence of mCPBA .Physical And Chemical Properties Analysis
4-Chloro-5-iodobenzene-1,2-diamine has a molecular weight of 268.48 . It is a powder that is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Vibrational Spectra of Halobenzene Cations : This study focused on the vibrational spectra of various halobenzene cations, including chloro- and iodobenzene. These findings are relevant for understanding the electronic and vibrational properties of related compounds like 4-Chloro-5-iodobenzene-1,2-diamine, which can be crucial in materials science and spectroscopic analysis (Kwon, Kim, & Kim, 2002).
Halogen Bonding in Halotriaroylbenzenes : This research on 4-halotriaroylbenzenes, including chloro- and iodo- derivatives, highlights the significance of halogen bonding as a structural determinant. Such insights are valuable in the design of molecular structures and materials where halogen bonding plays a critical role, potentially applicable to 4-Chloro-5-iodobenzene-1,2-diamine (Pigge, Vangala, & Swenson, 2006).
Synthesis of New Fluorinated Polyimides : This paper discusses the synthesis of fluorinated polyimides using diamines, which are structurally similar to 4-Chloro-5-iodobenzene-1,2-diamine. These materials have applications in electronics and aerospace due to their exceptional thermal stability and dielectric properties (Wang, Zhao, & Li, 2012).
Properties of Soluble Copolyamide-imides : This study involves the synthesis of copolyamide-imides using various aromatic diamines, similar to 4-Chloro-5-iodobenzene-1,2-diamine. Such polymers have applications in high-performance materials due to their solubility and thermal stability (Yang & Wei, 2001).
Synthesis of Thermally Stable Polyimides : The synthesis of polyimides using unsymmetrical diamine monomers, akin to 4-Chloro-5-iodobenzene-1,2-diamine, was explored. These polyimides have potential uses in high-temperature applications and electronics (Ghaemy & Alizadeh, 2009).
Low-Pressure Helium Microwave-Induced Plasma Mass Spectrometry : This research, focusing on the detection of halogenated compounds like iodobenzene, provides insights into analytical techniques that could be applied to detect or analyze compounds like 4-Chloro-5-iodobenzene-1,2-diamine (Creed, Davidson, Shen, & Caruso, 1990).
Safety And Hazards
4-Chloro-5-iodobenzene-1,2-diamine is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-chloro-5-iodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRURZJHRPWUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodobenzene-1,2-diamine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
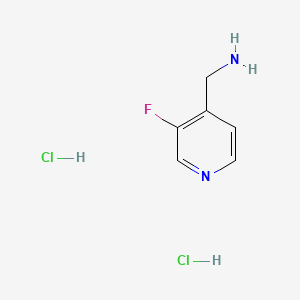
![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
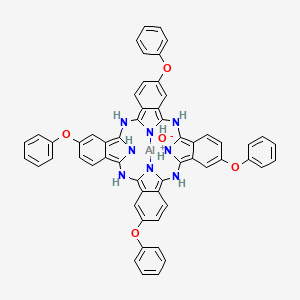
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)
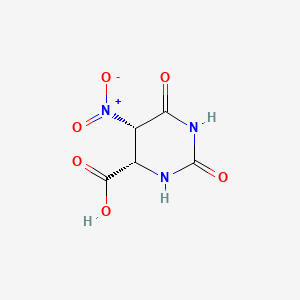
![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)
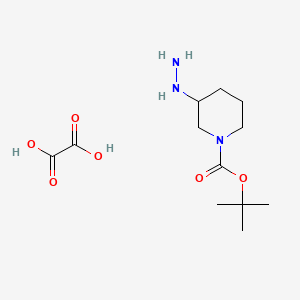
![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)
![4-Hydroxy-3-(3-methylbut-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B594642.png)
